N-[4-(furan-2-yl)pyrimidin-2-yl]-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide
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Overview
Description
N-[4-(2-FURYL)-2-PYRIMIDINYL]-5-[(2-METHOXYPHENOXY)METHYL]-2-FURAMIDE is a complex organic compound that features a combination of furan, pyrimidine, and methoxyphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-FURYL)-2-PYRIMIDINYL]-5-[(2-METHOXYPHENOXY)METHYL]-2-FURAMIDE typically involves multi-step organic synthesis. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-FURYL)-2-PYRIMIDINYL]-5-[(2-METHOXYPHENOXY)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield furan derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(2-FURYL)-2-PYRIMIDINYL]-5-[(2-METHOXYPHENOXY)METHYL]-2-FURAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(2-FURYL)-2-PYRIMIDINYL]-5-[(2-METHOXYPHENOXY)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan and pyrimidine derivatives, such as:
- N-(4-PYRIDINYL)-2-FURAMIDE
- N-(5-METHYL-2-PYRIDINYL)-2-FURAMIDE
- N-(5-CHLORO-6-METHYL-2-PYRIDINYL)-2-FURAMIDE .
Uniqueness
N-[4-(2-FURYL)-2-PYRIMIDINYL]-5-[(2-METHOXYPHENOXY)METHYL]-2-FURAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H17N3O5 |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-[4-(furan-2-yl)pyrimidin-2-yl]-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H17N3O5/c1-26-17-5-2-3-6-18(17)28-13-14-8-9-19(29-14)20(25)24-21-22-11-10-15(23-21)16-7-4-12-27-16/h2-12H,13H2,1H3,(H,22,23,24,25) |
InChI Key |
UDJKEPIPHKXKEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC2=CC=C(O2)C(=O)NC3=NC=CC(=N3)C4=CC=CO4 |
Origin of Product |
United States |
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